(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate
CAS No.:
Cat. No.: VC15881839
Molecular Formula: C19H27NO8
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO8 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H21NO2.C4H6O6/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,16H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m10/s1 |
| Standard InChI Key | CAKLGGBFHGXOOL-VIGOBBPBSA-N |
| Isomeric SMILES | CCOC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are characterized by a six-membered ring containing one nitrogen atom, which is widely used in medicinal chemistry due to its versatility and ability to mimic natural compounds. The compound's unique structure includes a piperidine ring, an ethyl carboxylate group, and a benzyl substituent, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Synthesis and Industrial Production
The synthesis of (R)-Ethyl 3-benzylpiperidine-3-carboxylate typically involves several chemical steps, often starting from piperidine derivatives. Protecting groups are used to prevent unwanted reactions during esterification and subsequent hydrolysis steps. Industrial production utilizes large-scale reactors with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reduce production costs.
Applications in Medicinal Chemistry
(R)-Ethyl 3-benzylpiperidine-3-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to serve as a building block for developing more complex molecules with desired biological activities. Compounds similar to (R)-ethyl 3-benzylpiperidine-3-carboxylate exhibit various biological activities, including potential central nervous system modulation.
Mechanism of Action and Biological Activity
While specific data on the mechanism of action of (R)-Ethyl 3-benzylpiperidine-3-carboxylate is limited, compounds in this class often exhibit activity related to neurotransmitter receptors or enzymes involved in various biochemical pathways. Interaction studies involving this compound focus on its binding affinity and efficacy in biological systems.
Related Compounds and Structural Variations
Several compounds share structural similarities with (R)-Ethyl 3-benzylpiperidine-3-carboxylate, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate | C₁₆H₂₃NO₂ | Similar piperidine structure with a methyl substitution on the benzene ring. |
| (S)-Ethyl 3-benzylpiperidine-3-carboxylate | C₁₅H₂₁NO₂ | Enantiomeric form that may exhibit different biological activities. |
| Benzyl 3-piperidinecarboxylate | C₁₃H₁₇NO₂ | Lacks the ethyl group but retains similar piperidine characteristics. |
These variations highlight the importance of stereochemistry and substituents in influencing biological activity and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume